N-(4-methyl-1,3-thiazol-2-yl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide
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Description
N-(4-methyl-1,3-thiazol-2-yl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C11H10N6O2S2 and its molecular weight is 322.36. The purity is usually 95%.
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Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings on its biological activity, focusing on its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a thiazole moiety linked to a pyrazolo-pyrimidine scaffold, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor , specifically targeting cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle and their dysregulation is often implicated in cancer progression. The compound's ability to selectively inhibit certain CDKs suggests it may be effective in treating various proliferative diseases such as cancer and inflammatory conditions .
Antitumor Activity
Recent studies have demonstrated significant antitumor effects of related pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- Compound 12b , a derivative closely related to our compound, exhibited notable cytotoxicity against breast cancer cell lines MDA-MB-468 and T47D. It induced apoptosis and arrested the cell cycle at the S phase by increasing caspase-3 levels significantly compared to controls .
Cell Line | Apoptosis Increase (fold) | Cell Cycle Arrest Phase |
---|---|---|
MDA-MB-468 | 18.98 | S |
T47D | Not specified | Not specified |
Inhibition of Kinases
The compound has been reported to inhibit specific kinases involved in tumor proliferation:
- Selectivity for CDKs : The pyrazolo[3,4-d]pyrimidine derivatives have shown selectivity towards CDK2 and CDK9, which are vital for cell cycle progression and transcription regulation in cancer cells. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of several pyrazolo[3,4-d]pyrimidine derivatives against the NCI 60 human tumor cell line panel. The results indicated that compounds with similar structures to N-(4-methyl-1,3-thiazol-2-yl)-2-{...} displayed IC50 values ranging from 1.1 µM to 3.3 µM against various cancer cell lines including HCT116 (colon cancer), Huh7 (liver cancer), and MCF7 (breast cancer) .
Cell Line | IC50 (µM) |
---|---|
HCT116 | 1.1 |
Huh7 | 1.6 |
MCF7 | 3.3 |
Study 2: In Vivo Efficacy
In vivo studies have also been conducted using animal models to assess the efficacy of similar compounds in reducing tumor size and improving survival rates in treated subjects. The results indicated a significant reduction in tumor volume compared to control groups treated with placebo .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2S2/c1-5-3-20-10(13-5)14-7(18)4-21-11-15-8-6(2-12-17-8)9(19)16-11/h2-3H,4H2,1H3,(H,13,14,18)(H2,12,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMYMAIZFHPIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322970 |
Source
|
Record name | N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24823393 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
877630-24-5 |
Source
|
Record name | N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.